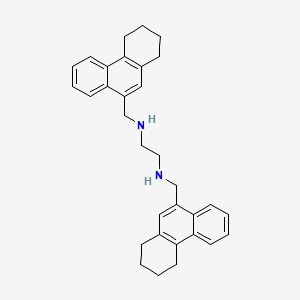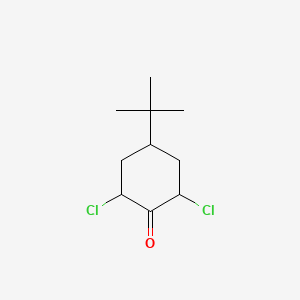
Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- is a chemical compound with the molecular formula C10H16Cl2O It is a derivative of cyclohexanone, where two chlorine atoms are substituted at the 2 and 6 positions, and a tert-butyl group is substituted at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- typically involves the chlorination of cyclohexanone followed by the introduction of the tert-butyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexanone, 4-(1,1-dimethylethyl)-: A similar compound with a tert-butyl group at the 4 position but without the chlorine substitutions.
Cyclohexanone, 2,6-dichloro-: A compound with chlorine substitutions at the 2 and 6 positions but without the tert-butyl group.
Uniqueness
Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- is unique due to the combination of chlorine and tert-butyl substitutions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
54973-68-1 |
|---|---|
分子式 |
C10H16Cl2O |
分子量 |
223.14 g/mol |
IUPAC名 |
4-tert-butyl-2,6-dichlorocyclohexan-1-one |
InChI |
InChI=1S/C10H16Cl2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h6-8H,4-5H2,1-3H3 |
InChIキー |
YMUAIEVPXWTMPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CC(C(=O)C(C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


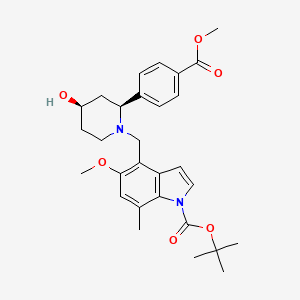
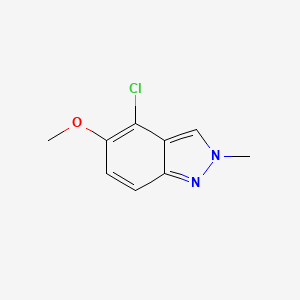
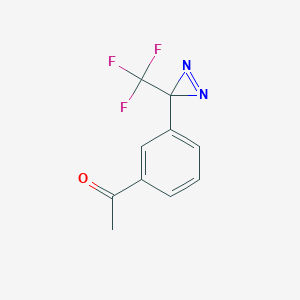

![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
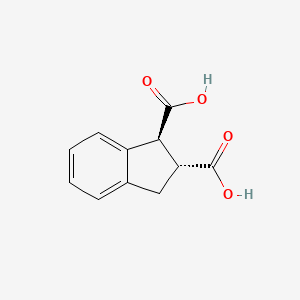
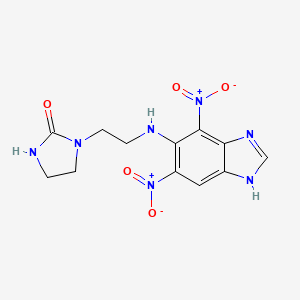
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
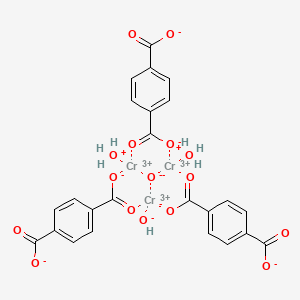
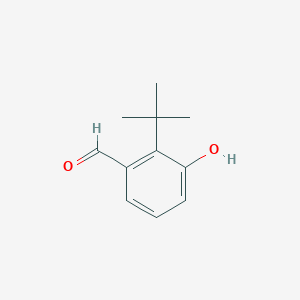
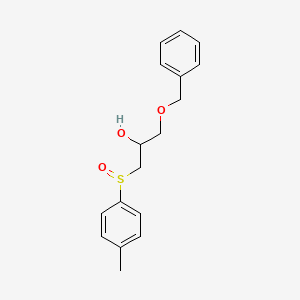
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)
